molecular formula C18H19N3O3S B131867 4-Benzothiazolemethanol,  6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-,  -alpha--acet CAS No. 145096-29-3

4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet

Cat. No. B131867
M. Wt: 357.4 g/mol
InChI Key: AIJFOMBTHAJIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAPTA-AM, and it is a calcium chelator that has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

BAPTA-AM works by binding to calcium ions, which prevents them from interacting with other cellular molecules. This can have a wide range of effects, depending on the specific cellular process being studied. BAPTA-AM has been shown to be effective in blocking calcium influx in a variety of cell types, including neurons, muscle cells, and immune cells.

Biochemical And Physiological Effects

BAPTA-AM has been shown to have a wide range of biochemical and physiological effects, including the inhibition of calcium-dependent enzymes, the modulation of ion channel activity, and the regulation of gene expression. BAPTA-AM has also been shown to have anti-inflammatory effects, and it has been used in studies of immune cell function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BAPTA-AM in lab experiments is its specificity for calcium ions. This allows researchers to selectively block calcium influx in specific cells or synapses, which can be useful in studying the role of calcium in various cellular processes. However, one limitation of using BAPTA-AM is that it can have off-target effects, particularly at high concentrations. Researchers must carefully control the concentration of BAPTA-AM used in experiments to avoid these off-target effects.

Future Directions

There are many potential future directions for research on BAPTA-AM. One area of interest is the development of new calcium chelators that are more specific and effective than BAPTA-AM. Another potential direction is the use of BAPTA-AM in studies of calcium signaling in disease states, such as Alzheimer's disease and cancer. Additionally, BAPTA-AM could be used in studies of the role of calcium in stem cell differentiation and development. Overall, BAPTA-AM is a versatile compound that has many potential applications in scientific research.

Synthesis Methods

BAPTA-AM can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-1,2-benzothiazole with methylamine and acetic anhydride. The resulting product can then be purified using chromatography techniques to obtain a high-purity sample of BAPTA-AM.

Scientific Research Applications

BAPTA-AM has been widely used in scientific research as a calcium chelator. It has been shown to be effective in blocking calcium influx in cells, which can be useful in studying the role of calcium in various cellular processes. BAPTA-AM has also been used in studies of synaptic transmission, as it can be used to selectively block calcium influx at specific synapses.

properties

CAS RN

145096-29-3

Product Name

4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate

InChI

InChI=1S/C18H19N3O3S/c1-9-13(16(24-11(3)22)12-6-5-7-20-8-12)14-17(10(2)15(9)23)25-18(19-4)21-14/h5-8,16,23H,1-4H3,(H,19,21)

InChI Key

AIJFOMBTHAJIRH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C

synonyms

4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acetate (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.